molecular formula C7H11NO6 B13345646 Methylglycine diacetic acid CAS No. 29578-05-0

Methylglycine diacetic acid

Cat. No.: B13345646
CAS No.: 29578-05-0
M. Wt: 205.17 g/mol
InChI Key: CIEZZGWIJBXOTE-BYPYZUCNSA-N
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Description

Methylglycine diacetic acid (MGDA) is a synthetic aminopolycarboxylate chelating agent with the molecular formula C₇H₁₁NO₆. Structurally, it features a central methylglycine backbone bonded to two acetic acid groups, enabling strong metal ion coordination. MGDA is valued for its high biodegradability (>80% degradation within 28 days under OECD 301B standards) and low ecotoxicity, making it a preferred alternative to persistent chelators like EDTA . Its trisodium salt (MGDA-Na₃) is widely used in industrial and consumer applications, including detergents, agricultural micronutrient fertilizers, cosmetics, and oilfield treatments . Unlike traditional chelators, MGDA breaks down into non-toxic metabolites like glycine, minimizing environmental accumulation .

Properties

CAS No.

29578-05-0

Molecular Formula

C7H11NO6

Molecular Weight

205.17 g/mol

IUPAC Name

(2S)-2-[bis(carboxymethyl)amino]propanoic acid

InChI

InChI=1S/C7H11NO6/c1-4(7(13)14)8(2-5(9)10)3-6(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1

InChI Key

CIEZZGWIJBXOTE-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

CC(C(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Classic Strecker-Type Synthesis

Historically, MGDA·3Na has been synthesized through Strecker reactions involving iminodiacetonitrile or iminodiacetic acid derivatives reacting with formaldehyde or acetaldehyde, followed by hydrolysis with hydrogen cyanide or related reagents. This method involves multiple steps:

This process is characterized by its high reaction specificity but generates by-products such as nitrilotriacetic acid salts (NTA), which are undesirable due to toxicity concerns.

Alkali-Mediated Condensation with Sodium Chloroacetate

Recent innovations focus on direct condensation of alanine-derived intermediates with sodium chloroacetate under controlled conditions:

Catalytic and Process Enhancements

Catalysts such as triethylamine or other tertiary amines facilitate the reaction, improving selectivity. The process often employs:

Parameter Typical Range Effect
Temperature 55–75°C Promotes reaction rate
pH 8–12 Ensures optimal nucleophilic activity
Reaction time 5–7 hours Balances yield and side reactions

Advantages

  • Use of conventional chemicals reduces toxicity.
  • Mild reaction conditions improve safety and energy efficiency.
  • High yields (up to 81%) with minimal by-products.

Crystallization and Purification Techniques

Nanofiltration and Concentration

Post-reaction, nanofiltration is employed to remove impurities such as unreacted sodium chloride and monovalent salts:

Crystallization Conditions

Crystallization parameters significantly influence crystal form and purity:

Parameter Typical Range Purpose
Temperature 0–60°C Induces crystal formation
Cooling rate Slow cooling (e.g., 5°C/hour) Promotes crystalline purity
Crystallization time 1–12 hours Ensures complete crystallization

Crystalline Modifications

Research indicates the existence of multiple crystalline forms:

  • Type I : Less hygroscopic, more stable.
  • Type II : More hygroscopic, less stable.
  • Type III : A novel crystalline form with higher active content and improved storage stability, obtained via heat treatment of Type I crystals at 75–200°C under low pressure or inert atmospheres.

Thermal and Pressure Treatments for Crystal Modification

Heat Treatment

Heat treatment between 75°C and 200°C under low pressure (0–1 bar) converts crystalline Type I into Type III, enhancing active content and reducing water content:

Condition Effect
Temperature 75–200°C
Duration 1 minute to 24 hours
Atmosphere Low pressure or inert gas Improves crystalline stability and active content

Humidity-Controlled Vapor Treatment

Conversion of Type I to hydrated Type I involves exposure to water vapor at 20–80°C and 50–70% relative humidity for 1 minute to 12 hours, facilitating hydration and crystalline transformation.

Summary of Process Parameters and Yields

Method Aspect Conditions Outcomes
Alkali Neutralization 20–100°C, pH 7–14 Formation of sodium alaninate solution
Condensation Reaction 55–75°C, pH 8–12, 5–7 hours Formation of MGDA·3Na solution
Nanofiltration 0.2–1.2 MPa Purification, removal of impurities
Crystallization 0–60°C, slow cooling Crystalline MGDA·3Na (Types I, II, III)
Heat Treatment 75–200°C, low pressure Conversion to Type III

Reported yields range from 38% to 81% , with process optimizations focusing on reducing by-products, improving crystalline stability, and enhancing active content.

Chemical Reactions Analysis

Types of Reactions

Methylglycine diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Data Tables

Table 1: Biodegradability and Chelation Efficiency

Compound Biodegradability (%) log K (Ca²⁺) Optimal pH Range
MGDA >80 8.0 7–12
EDTA <5 10.6 2–12
GLDA >80 6.5 3–12
EDDS >90 (S,S isomer) 7.5 5–9

Research Findings and Limitations

  • Strengths of MGDA :
    • Rapid biodegradation and low toxicity .
    • Effective in hard water conditions, making it ideal for detergents .
  • Limitations :

    • pH-dependent efficacy (less effective in acidic environments) .
    • Industrial production scalability challenges compared to EDTA .
  • Emerging Trends: MGDA is increasingly paired with polymers (e.g., polyamines) to enhance chelation in oilfield applications . Regulatory shifts in Europe and North America favor MGDA in "green" detergent formulations .

Biological Activity

Methylglycine diacetic acid (MGDA) is an aminopolycarboxylic acid with significant biological activity and applications in various fields, particularly in environmental remediation, agriculture, and industrial processes. This article explores the biological activity of MGDA, highlighting its chelating properties, biodegradability, and potential health implications.

Overview of MGDA

MGDA is a biodegradable chelating agent derived from glycine, known for its ability to bind metal ions effectively. Unlike traditional chelating agents like EDTA, MGDA is more environmentally friendly due to its rapid biodegradation, making it suitable for sustainable applications in cleaning agents, water treatment, and agricultural products .

Biological Activity

1. Chelation and Metal Ion Binding

MGDA exhibits strong chelating properties, which allow it to form stable complexes with various metal ions. This characteristic is particularly beneficial in environmental applications for the remediation of heavy metals. Research indicates that MGDA can effectively leach metals such as zinc (Zn), copper (Cu), nickel (Ni), and chromium (Cr) from contaminated environments. For instance, studies have shown leaching efficiencies of 94.1% for Zn, 58.2% for Cu, 78.2% for Ni, and 54.6% for Cr when using MGDA in sewage sludge .

2. Biodegradability and Environmental Impact

As a biodegradable compound, MGDA breaks down into non-toxic byproducts, reducing the risk of environmental accumulation associated with conventional chelators. This property aligns with global trends toward sustainable chemistry and regulatory requirements aimed at minimizing environmental impact . The rapid degradation of MGDA in natural environments makes it a preferred choice in formulations where ecological safety is a priority.

3. Antibacterial Activity

Recent studies have explored the antibacterial properties of MGDA and its derivatives. For example, glycine/SiO2 nanocomposites incorporating MGDA have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria . This suggests potential applications in medical and sanitation products where bacterial contamination poses a risk.

Case Study 1: Metal Remediation

A study investigated the use of MGDA in extracting heavy metals from contaminated water sources. The results indicated that MGDA significantly improved the removal rates of toxic metals compared to traditional methods, underscoring its effectiveness as an eco-friendly alternative in water treatment processes.

Metal IonLeaching Efficiency (%)
Zinc (Zn)94.1 ± 4.5
Copper (Cu)58.2 ± 3.1
Nickel (Ni)78.2 ± 2.3
Chromium (Cr)54.6 ± 2.5

Case Study 2: Agricultural Applications

In agricultural contexts, MGDA has been studied for its role as a micronutrient carrier in fertilizers. Its ability to enhance nutrient availability while minimizing metal toxicity has been noted as a significant advantage in promoting plant growth without harming soil health.

Research Findings

Influence on Particle Size and Morphology

MGDA has been found to influence the morphology and particle size of various compounds such as barium sulfate. Research indicates that the concentration of MGDA can affect particle distribution significantly; lower dosages lead to larger particles with altered shapes . This property can be harnessed in industrial applications where specific particle characteristics are desired.

Health Implications

While MGDA is generally regarded as safe due to its biodegradability and low toxicity profile, ongoing research is necessary to fully understand its long-term effects on human health and ecosystems when used extensively in consumer products.

Q & A

Q. What methodological approaches are recommended to assess MGDA’s biodegradability compared to traditional chelators like EDTA?

To evaluate biodegradability, researchers should employ standardized OECD tests (e.g., OECD 301B) under controlled aerobic conditions, measuring biochemical oxygen demand (BOD) or CO₂ evolution over time. Key parameters include MGDA concentration (e.g., 0.1–3.3 g/dm³), carbon source availability (e.g., with/without glucose), and microbial inoculum source. Comparative studies show MGDA achieves 100% degradation within 8–12 days, outperforming EDTA (55% degradation after 20 days) due to its branched molecular structure . Analytical methods like HPLC or ion chromatography validate degradation kinetics, while statistical models (e.g., first-order decay) quantify rate constants.

Q. How does MGDA’s chelation efficiency vary with pH, and what analytical techniques validate these interactions?

MGDA’s stability constants for metal ions (e.g., Cu²⁺, Zn²⁺) are pH-dependent, peaking near neutral conditions (pH 6–8). Researchers should conduct batch experiments using potentiometric titrations or UV-Vis spectroscopy to determine conditional stability constants (log K). For example, ICP-MS can quantify residual metal concentrations after chelation. Studies indicate MGDA’s efficiency declines in highly acidic (pH < 4) or alkaline (pH > 9) environments due to proton competition or hydroxide precipitation, respectively .

Advanced Research Questions

Q. How can experimental designs account for soil matrix heterogeneity when evaluating MGDA’s heavy metal removal efficiency?

Soil composition (e.g., sand vs. clay content, organic matter) significantly impacts MGDA’s performance. Researchers should:

  • Stratify experiments by soil type (e.g., sandy vs. clayey substrates) and include replicates to assess variability.
  • Use sequential extraction (e.g., BCR method) to analyze metal speciation pre/post-treatment.
  • Optimize MGDA concentration (e.g., 0.1 M) and solid-liquid ratio (e.g., 1:3) based on preliminary trials.
  • Employ multivariate analysis (ANOVA with Tukey’s HSD) to isolate soil-specific effects. Evidence shows MGDA removes 20–40% more metals from sandy soils than clayey matrices due to reduced cation exchange capacity .

Q. What strategies resolve contradictions in MGDA’s reported extraction efficiency across studies?

Discrepancies often arise from differences in experimental conditions (e.g., temperature, ionic strength) or metal speciation. Researchers should:

  • Conduct meta-analyses to identify confounding variables (e.g., competing ions like Ca²⁺).
  • Use synchrotron-based techniques (XANES/EXAFS) to characterize metal-MGDA complexes in situ.
  • Validate results with comparative studies under standardized protocols. For instance, hydrothermal pretreatment (HTP) enhances MGDA’s extraction efficiency by 15–30% compared to batch methods, reducing processing time from hours to minutes .

Q. How can multi-stage washing protocols using MGDA be optimized for arsenic-contaminated soils while monitoring speciation changes?

A three-stage washing protocol is recommended:

  • Stage 1 : Apply 0.1 M MGDA at 25°C for 2 hours (solid-liquid ratio 1:3).
  • Stage 2 : Adjust pH to 7.5 to stabilize dissolved arsenic.
  • Stage 3 : Analyze arsenic speciation via sequential extraction (e.g., F1-F5 fractions) or X-ray diffraction (XRD). Studies show MGDA reduces bioavailable arsenic (F1+F2 fractions) by 50–60%, but residual arsenic may re-stabilize as ferrihydrite-MGDA complexes. Include control groups (e.g., KH₂PO₄) and validate with toxicity characteristic leaching procedures (TCLP) .

Methodological Best Practices

  • Statistical Rigor : Use regression models to correlate MGDA dosage with removal efficiency, reporting confidence intervals (95% CI). Avoid reliance on p-values alone; emphasize effect sizes (e.g., Cohen’s d) .
  • Reproducibility : Document exclusion criteria (e.g., particle size >2 mm) and analytical calibration curves (R² ≥0.99). Share raw data in supplementary materials .
  • Environmental Impact : Pair biodegradation assays with life cycle assessments (LCA) to quantify MGDA’s carbon footprint relative to EDTA or GLDA .

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